Ethyl 5-bromo-4-ethoxy-2,3-difluorobenzoate
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Overview
Description
Ethyl 5-bromo-4-ethoxy-2,3-difluorobenzoate is an organic compound with the molecular formula C11H11BrF2O3 and a molecular weight of 309.11 g/mol . It is a derivative of benzoic acid, characterized by the presence of bromine, ethoxy, and difluoro substituents on the benzene ring. This compound is primarily used in scientific research and has various applications in chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-bromo-4-ethoxy-2,3-difluorobenzoate typically involves the esterification of 5-bromo-4-ethoxy-2,3-difluorobenzoic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or chloroform to facilitate the esterification process.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-bromo-4-ethoxy-2,3-difluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzoates can be formed.
Hydrolysis Products: 5-bromo-4-ethoxy-2,3-difluorobenzoic acid and ethanol.
Scientific Research Applications
Ethyl 5-bromo-4-ethoxy-2,3-difluorobenzoate is utilized in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Employed in the development of new materials and chemical processes
Mechanism of Action
The specific mechanism of action for Ethyl 5-bromo-4-ethoxy-2,3-difluorobenzoate is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors, leading to alterations in biochemical pathways. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Ethyl 5-bromo-2,3-difluorobenzoate: Lacks the ethoxy group present in Ethyl 5-bromo-4-ethoxy-2,3-difluorobenzoate.
Ethyl 4-(benzyloxy)-5-bromo-2,3-difluorobenzoate: Contains a benzyloxy group instead of an ethoxy group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
ethyl 5-bromo-4-ethoxy-2,3-difluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF2O3/c1-3-16-10-7(12)5-6(8(13)9(10)14)11(15)17-4-2/h5H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COEUXEXCZQHGLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1F)F)C(=O)OCC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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